tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2168171-77-3
VCID: VC11667800
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

CAS No.: 2168171-77-3

Cat. No.: VC11667800

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate - 2168171-77-3

Specification

CAS No. 2168171-77-3
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3
Standard InChI Key IGRVVZWCZWXOPC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate belongs to the azaspiro compound family, featuring a nitrogen-containing spirocyclic framework. Its molecular formula, C₁₃H₂₃NO₃, corresponds to a molecular weight of 241.33 g/mol. The compound’s structure comprises a five-membered azaspiro ring fused to a three-membered carbocyclic ring, with a hydroxyl group at the sixth position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Key Chemical Properties

PropertyValue
CAS No.2168171-77-3
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O
InChIKeyIGRVVZWCZWXOPC-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, facilitating its use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spiro junction and hydroxyl positioning, while mass spectrometry validates the molecular ion peak at m/z 241.33.

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves multistep organic reactions prioritizing stereochemical fidelity. A representative pathway includes:

  • Cyclization: A piperidine derivative undergoes intramolecular cyclization using a zinc-copper couple in tert-butyl methyl ether (t-BuOMe), forming the spirocyclic core .

  • Hydroxylation: Selective oxidation or hydroxyl group introduction at the sixth position via epoxidation and acid hydrolysis.

  • Protection: Boc-group installation using di-tert-butyl dicarbonate under basic conditions to stabilize the amine.

Critical challenges include minimizing racemization during cyclization and optimizing reaction temperatures (15–25°C) to prevent side products . Yields typically range from 15–30%, necessitating chromatographic purification for pharmaceutical-grade material.

Pharmaceutical Applications

The compound’s rigid spiro architecture makes it valuable in drug discovery, particularly for central nervous system (CNS) and anti-inflammatory therapeutics.

Neurological Targets

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate derivatives exhibit affinity for sigma receptors (σ₁ and σ₂), which modulate neurotransmitter release and neuroprotection. For example, analogs with appended aryl groups show promise in mitigating neuropathic pain in rodent models.

Anti-Inflammatory Activity

Hydroxyl-directed hydrogen bonding enables interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ synthesis in vitro. Structural analogs have demonstrated IC₅₀ values of 0.8–1.2 μM against COX-2, comparable to celecoxib.

Table 2: Comparative Bioactivity of Spirocyclic Analogs

CompoundTargetIC₅₀ (μM)
6-Hydroxy derivativeCOX-20.9
5-Amino analogSigma receptor12.4
6,8-Dioxo variantHDAC3.7

Future Research Directions

  • Synthetic Optimization: Developing enantioselective catalysts to improve yield and stereopurity.

  • Target Exploration: Screening against emerging targets like NLRP3 inflammasomes and TRPV1 channels.

  • Prodrug Design: Enhancing bioavailability through phosphate or ester prodrug formulations.

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